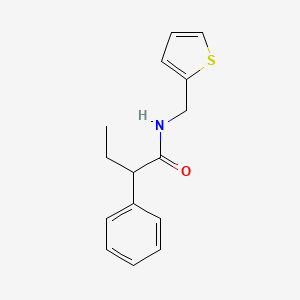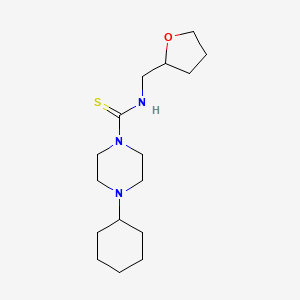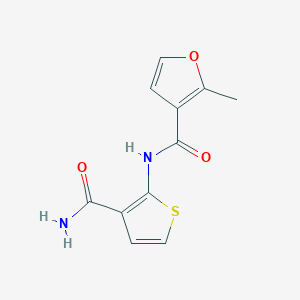![molecular formula C22H23NO3S B4185370 N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185370.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide
Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a carboxamide group, and multiple aromatic rings with methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the thiophene derivative with an appropriate amine, such as 3,4-dimethoxyphenethylamine, under conditions that promote amide bond formation.
Aromatic Substitution: The phenyl and methoxy groups are introduced through electrophilic aromatic substitution reactions, often using reagents like bromobenzene and methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Gewald reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of multiple aromatic rings and functional groups suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide
- N-[1-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropionamide
- N-[1-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutyramide
Uniqueness
Compared to similar compounds, N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-14(17-10-11-19(25-3)20(12-17)26-4)23-22(24)18-13-27-15(2)21(18)16-8-6-5-7-9-16/h5-14H,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBDGJEENQNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185292.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4185306.png)
![1-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone](/img/structure/B4185315.png)

![2-methyl-3-nitro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4185336.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]isonicotinamide](/img/structure/B4185338.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B4185364.png)
METHANONE](/img/structure/B4185372.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4185388.png)
![N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4185398.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4185399.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B4185412.png)
